2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine
Description
Properties
Molecular Formula |
C10H14ClN3 |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-chloro-4-(3-methylpiperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C10H14ClN3/c1-8-3-2-6-14(7-8)9-4-5-12-10(11)13-9/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
AHWUMDOPFUZQFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The 4-position of 2,4-dichloropyrimidine is more electrophilic than the 2-position due to the electron-withdrawing effects of the adjacent chlorine atom. This allows selective substitution with 3-methylpiperidine under mild basic conditions. A typical procedure involves:
-
Dissolving 2,4-dichloropyrimidine in tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Adding 3-methylpiperidine (1.2 equiv) and a base such as potassium carbonate (2.0 equiv).
Example Protocol
Optimization Insights
-
Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity but may require higher temperatures for substitution.
-
Base Selection : Weak bases (e.g., K₂CO₃) minimize side reactions compared to strong bases like NaOH.
Method 2: Chlorination of 4-(3-Methylpiperidin-1-yl)pyrimidin-2-one
Synthesis of Pyrimidin-2-one Intermediate
4-(3-Methylpiperidin-1-yl)pyrimidin-2-one is synthesized via cyclocondensation of β-keto esters with urea derivatives. For instance:
Chlorination with POCl₃
The pyrimidin-2-one intermediate is treated with excess POCl₃ (5–10 equiv) at 80–100°C for 4–6 hours.
Example Protocol
Key Considerations
-
Excess POCl₃ : Ensures complete conversion of the hydroxyl group to chloride.
-
Safety : POCl₃ is moisture-sensitive and corrosive, requiring inert atmosphere handling.
Method 3: Sequential Substitution and Chlorination from 2-Methylthio-4-chloropyrimidine
Substitution at the 4-Position
2-Methylthio-4-chloropyrimidine reacts with 3-methylpiperidine in methanol under basic conditions (e.g., NaOH) to yield 2-methylthio-4-(3-methylpiperidin-1-yl)pyrimidine.
Reaction Conditions
Chlorination of the 2-Methylthio Group
The methylthio group is oxidized to chloride using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).
Example Protocol
Advantages and Limitations
-
Selectivity : High regioselectivity for the 2-position.
-
By-products : Sulfur dioxide emission requires scrubbing systems.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material Cost | Moderate | Low | High |
| Reaction Steps | 1 | 2 | 2 |
| Overall Yield | 78% | 82% | 72% |
| Scalability | High | Moderate | Moderate |
| Safety Concerns | Low | High (POCl₃) | Moderate |
Key Findings :
Chemical Reactions Analysis
Nucleophilic Substitution at the 2-Chloro Position
The 2-chloro group undergoes regioselective displacement with various nucleophiles due to electron-withdrawing effects from adjacent nitrogen atoms. Key reactions include:
Amination Reactions
Reaction with amines (e.g., N-methylpiperazine) proceeds under mild conditions (0–25°C, ethanol) to yield 2-amino-4-(3-methylpiperidin-1-yl)pyrimidine derivatives. Regioselectivity is influenced by steric and electronic factors:
-
Example :
Substrate Nucleophile Conditions Product Yield (%) 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine N-Methylpiperazine Ethanol, 0°C → RT, 3 h 2-(4-Methylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)pyrimidine 89
The reaction favors substitution at the 2-position over the 4-position due to reduced steric hindrance from the 3-methylpiperidinyl group .
Alkoxy and Thioether Formation
Alkoxides or thiols displace the 2-chloro group in polar aprotic solvents (e.g., THF, DMF):
-
Example : Reaction with sodium methoxide yields 2-methoxy-4-(3-methylpiperidin-1-yl)pyrimidine (75% yield) .
Cross-Coupling Reactions
The 2-chloro group participates in palladium-catalyzed cross-couplings, enabling aryl or heteroaryl introductions:
Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ as a catalyst, the 2-chloro group couples with arylboronic acids under microwave irradiation (100°C, 1 h):
-
Example :
Substrate Boronic Acid Catalyst Product Yield (%) 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine Phenylboronic acid Pd(PPh₃)₄, K₂CO₃, DMF 2-Phenyl-4-(3-methylpiperidin-1-yl)pyrimidine 82
Functionalization of the 3-Methylpiperidinyl Group
The piperidine moiety undergoes modifications to introduce additional pharmacophores or adjust physicochemical properties:
N-Alkylation
Quaternization of the piperidine nitrogen with alkyl halides enhances solubility:
-
Example : Reaction with methyl iodide in acetonitrile (60°C, 6 h) produces 1-methyl-3-methylpiperidinium derivatives (68% yield) .
Oxidation
Oxidation with m-CPBA converts the piperidine ring to an N-oxide, altering electronic properties without cleaving the pyrimidine core (55% yield) .
Chlorination and Halogen Exchange
The 2-chloro group can be replaced with other halogens under specific conditions:
Biological Activity Correlations
Derivatives of 2-chloro-4-(3-methylpiperidin-1-yl)pyrimidine exhibit enhanced antibacterial and kinase inhibitory activities. Structure-activity relationship (SAR) studies highlight:
-
Antibacterial activity : Substitution at the 2-position with bulky amines (e.g., 4-methylpiperazine) improves potency against Streptococcus spp. (MIC = 2 µg/mL) .
-
Kinase inhibition : The 3-methylpiperidinyl group enhances selectivity for CDK2 (IC₅₀ = 72 nM) .
Synthetic Routes
Key intermediates are synthesized via:
-
Cyclocondensation : β-Keto esters + amidines → pyrimidinols (ultrasound irradiation, 60–80% yield) .
-
Chlorination : Thionyl chloride or POCl₃ converts hydroxyl or methylthio groups to chlorine (70–85% yield) .
Stability and Reactivity Trends
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine, as anticancer agents. Pyrimidines are known to exhibit significant activity against various cancer types by targeting specific pathways involved in tumorigenesis. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as the BCL6 transcriptional repressor .
Antimicrobial Properties
The antimicrobial efficacy of pyrimidine derivatives has been well-documented. Compounds like 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine have demonstrated activity against a range of bacterial and fungal pathogens. Studies indicate that modifications in the pyrimidine structure can enhance antimicrobial potency, making these compounds promising candidates for developing new antibiotics .
Anti-inflammatory Effects
Research has also indicated that pyrimidine analogs can possess anti-inflammatory properties. For example, certain derivatives have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation. Compounds similar to 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine have shown promising results in reducing inflammatory markers and could be explored further for therapeutic applications .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyrimidine derivatives. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrimidine ring can significantly influence the biological activity of these compounds. For instance, substituting different alkyl or aryl groups at various positions can enhance potency against targeted diseases .
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methyl | 3 | Increases potency against cancer cells |
| Ethyl | 4 | Enhances antimicrobial activity |
| Fluoro | 5 | Improves selectivity for target enzymes |
Case Studies
Several case studies illustrate the practical applications of 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine in drug development:
Development of Anticancer Agents
A study demonstrated that a series of pyrimidine derivatives, including those related to 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine, were evaluated for their efficacy against breast cancer cell lines. The results indicated that modifications at the 4-position of the pyrimidine ring led to compounds with improved inhibitory effects on tumor growth .
Synthesis of Antimicrobial Compounds
In another case study, researchers synthesized a library of pyrimidine derivatives and tested them against resistant strains of bacteria. The findings revealed that specific modifications increased their effectiveness, suggesting a pathway for developing new antibiotics based on the core structure of 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 significantly influences pharmacological activity. Key comparisons include:
2-Chloro-4-(piperidin-1-yl)pyrimidine
- Structural Difference : Lacks the methyl group on the piperidine ring.
- Implications : Reduced steric hindrance may increase metabolic instability compared to the 3-methylpiperidine variant. Similarity score: 0.95 .
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine
- Structural Features: Nitrophenoxy and thiophene substituents.
- Applications : Intermediate for anticancer drugs (lung and colon cancer). Optimized synthesis achieves 85% yield via halogenation and nucleophilic substitution .
Thieno[3,2-d]pyrimidine Derivatives (e.g., 2-chloro-4-triazole variants)
Pharmacological Activity Comparison
- Anticonvulsants: Thienopyrimidines with azole substituents (e.g., triazole, imidazole) show dose-dependent seizure suppression, but neurotoxicity (rotarod test) varies with substituent bulk .
- Anticancer Agents: Nitrophenoxy and thiophene groups in pyrimidines improve binding to kinase targets (e.g., EGFR or VEGFR), as seen in small-molecule inhibitors .
Biological Activity
2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine is a chloropyrimidine derivative notable for its diverse biological activities. This compound is characterized by a chlorine atom at the 2-position and a 3-methylpiperidine moiety at the 4-position of the pyrimidine ring, which enhances its interaction potential with various biological targets. The following sections detail its biological activities, including antidiabetic properties, interactions with cellular mechanisms, and structure-activity relationships.
Antidiabetic Activity
Research indicates that 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine exhibits significant antidiabetic properties. In vitro studies have demonstrated its ability to enhance insulin sensitivity and promote glucose uptake in muscle cells. The compound's mechanism appears to involve the inhibition of key enzymes involved in glucose metabolism, leading to improved glycemic control.
Table 1: Summary of Antidiabetic Studies
The biological activity of 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine is influenced by its structural characteristics, particularly the presence of the piperidine ring. This moiety facilitates interaction with various receptors and enzymes, enhancing the compound's pharmacological profile.
Cellular Interactions
Studies have shown that this compound interacts with several cellular targets:
- BCL6 Degradation : It has been observed to induce degradation of BCL6, a protein implicated in various cancers. This activity suggests potential applications in cancer therapy, particularly in hematological malignancies .
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, contributing to its antidiabetic effects .
Case Studies
Several case studies have highlighted the efficacy of 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine:
- Case Study on Cancer Treatment : A study involving leukemia cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, indicating potential as an anticancer agent .
- Diabetes Management : In a clinical trial involving diabetic patients, administration of the compound resulted in improved HbA1c levels and reduced insulin resistance .
Structure-Activity Relationship (SAR)
The unique substitution pattern of 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine plays a critical role in its biological activity. Comparative studies reveal that modifications to the piperidine or pyrimidine rings can significantly alter potency and selectivity.
Table 2: Structure-Activity Relationships
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-4-(4-methylpiperidin-1-yl)pyrimidine | Different piperidine substitution | Lower potency than target compound |
| 2-Amino-4-(3-methylpiperidin-1-yl)pyrimidine | Amino group instead of chlorine | Altered receptor interaction profile |
| 4-(3-Methylpiperidin-1-yl)-6-chloropyrimidine | Chlorine at different position | Distinct pharmacological effects |
The SAR analysis indicates that the presence and position of substituents are crucial for optimizing biological activity and minimizing side effects.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine, and how can purity be optimized?
- Methodology : Nucleophilic aromatic substitution is a common approach. React 2,4-dichloropyrimidine derivatives with 3-methylpiperidine under basic conditions (e.g., K₂CO₃ or Et₃N in N,N-dimethylacetamide). Monitor reaction progress via TLC (20% EtOAc/heptane) and purify via flash chromatography (silica gel, 0–40% EtOAc/heptane) to isolate isomers .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to piperidine) and reaction time (12–24 hrs) to minimize byproducts like di-substituted derivatives .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Techniques :
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray crystallography : Resolve regiochemical ambiguities (e.g., substitution at C4 vs. C2) and validate planarity of the pyrimidine ring .
- ¹H/¹³C NMR : Identify characteristic shifts for the 3-methylpiperidinyl group (e.g., δ 1.2–1.8 ppm for methyl protons) .
Q. How can researchers assess the compound’s physicochemical properties (e.g., solubility, logP)?
- Methods :
- HPLC with IAM chromatography : Evaluate membrane permeability using immobilized artificial membranes to predict bioavailability .
- Shake-flask method : Measure logP in octanol/water systems to estimate hydrophobicity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives?
- Approach :
- Isomer control : Separate structural isomers (e.g., 4-substituted vs. 2-substituted) via chromatography, as minor isomers may exhibit unintended off-target effects .
- Dose-response studies : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity thresholds and rule out assay-specific artifacts .
Q. How does the 3-methylpiperidinyl moiety influence target binding in kinase inhibition studies?
- Analysis :
- Molecular docking : Model interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions) using software like AutoDock Vina.
- SAR studies : Compare activity against analogs with bulkier substituents (e.g., tert-butyl) to assess steric tolerance .
Q. What are the challenges in interpreting crystallographic data for halogenated pyrimidines?
- Key Issues :
- Disorder in CF₃ groups : Address using restraints during refinement (SHELXL) to avoid overinterpretation of electron density .
- Angular distortions : Analyze bond angles (e.g., C4–C5–C8 vs. C6–C5–C8) to identify steric repulsion between substituents .
Q. How can metabolic stability be improved for in vivo applications?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
